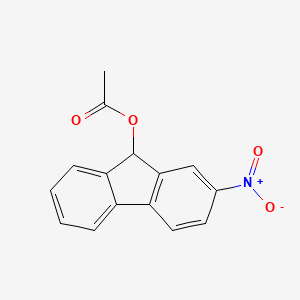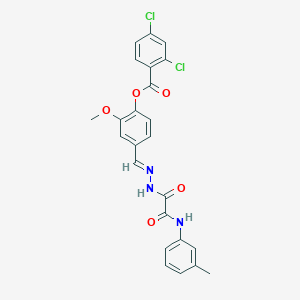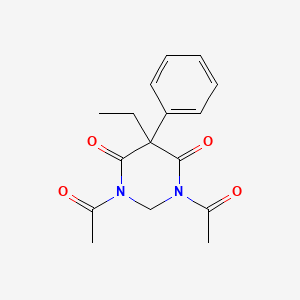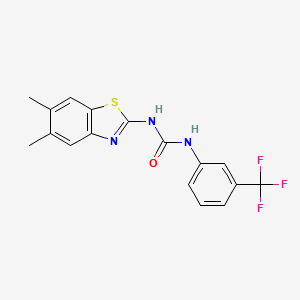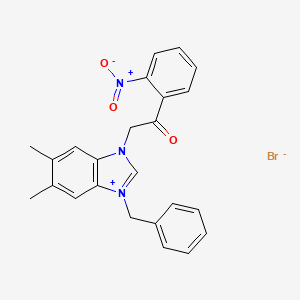
4-(3-Cinnamoyl-2-thioureido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Cinnamoyl-2-thioureido)benzoic acid is a unique organic compound with the molecular formula C17H14N2O3S and a molecular weight of 326.37 g/mol . This compound is characterized by the presence of a cinnamoyl group, a thioureido group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 4-(3-Cinnamoyl-2-thioureido)benzoic acid typically involves the reaction of cinnamoyl chloride with 4-aminobenzoic acid in the presence of thiourea . The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is purified through recrystallization or chromatography techniques.
化学反応の分析
4-(3-Cinnamoyl-2-thioureido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiourea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioureido group can be replaced by other nucleophiles such as amines or alcohols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
科学的研究の応用
4-(3-Cinnamoyl-2-thioureido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
作用機序
The mechanism of action of 4-(3-Cinnamoyl-2-thioureido)benzoic acid involves its interaction with various molecular targets and pathways. The cinnamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioureido group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to the modulation of cellular processes, including cell proliferation, apoptosis, and signal transduction .
類似化合物との比較
4-(3-Cinnamoyl-2-thioureido)benzoic acid can be compared with other similar compounds such as:
4-Thioureido-benzoic acid: This compound lacks the cinnamoyl group, making it less versatile in certain chemical reactions.
Cinnamoyl thiourea: This compound lacks the benzoic acid moiety, which may reduce its potential biological activities.
Benzoic acid derivatives: These compounds may have different substituents on the benzoic acid ring, leading to variations in their chemical and biological properties.
特性
CAS番号 |
5772-92-9 |
|---|---|
分子式 |
C17H14N2O3S |
分子量 |
326.4 g/mol |
IUPAC名 |
4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H14N2O3S/c20-15(11-6-12-4-2-1-3-5-12)19-17(23)18-14-9-7-13(8-10-14)16(21)22/h1-11H,(H,21,22)(H2,18,19,20,23)/b11-6+ |
InChIキー |
AZWJKEWVFXUXEK-IZZDOVSWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






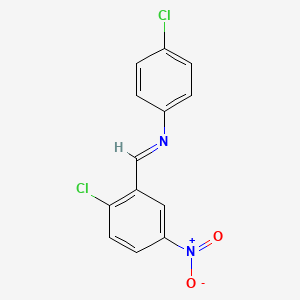
![S-[4-(acetylamino)-3-nitrophenyl] ethanethioate](/img/structure/B11950448.png)


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine](/img/structure/B11950466.png)
